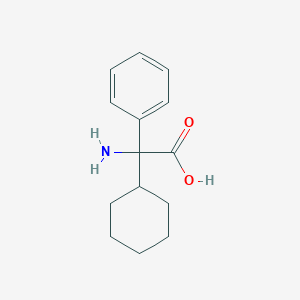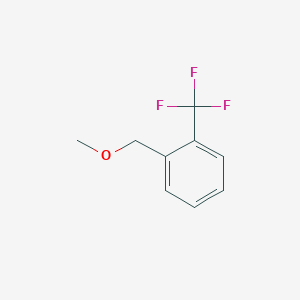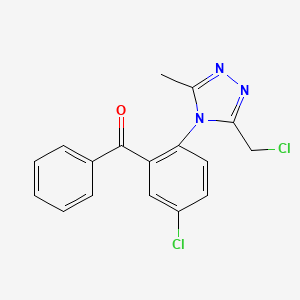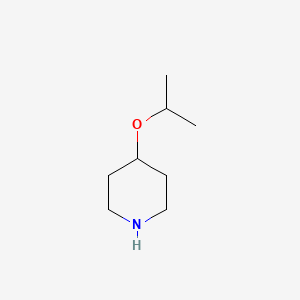
2-Chloro-7-(trifluoromethyl)quinoxaline
Übersicht
Beschreibung
2-Chloro-7-(trifluoromethyl)quinoxaline (TFMQ) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent for synthesis, a catalyst for organic reactions, and a fluorescent probe for biological applications. It is a useful tool for researchers to gain a better understanding of the biochemical and physiological effects of certain compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
2-Chloro-7-(trifluoromethyl)quinoxaline: is a versatile compound in pharmacology due to its quinoxaline core, which is known for a wide range of biological activities . It has been studied for its potential use in:
- Antimicrobial Activity : Research indicates that quinoxaline derivatives can be effective against various strains of bacteria and fungi, contributing to the development of new antibiotics .
- Anticancer Properties : The compound’s ability to interact with different biological targets makes it a candidate for cancer treatment studies .
- Neuroprotective Effects : There is interest in quinoxaline derivatives for their potential role in neurodegenerative diseases, including Alzheimer’s .
Material Science
In material science, 2-Chloro-7-(trifluoromethyl)quinoxaline can be used as a building block for creating novel materials due to its:
- Chemical Stability : Its robust structure can contribute to the durability of materials .
- Electron-rich Nature : This makes it suitable for use in electronic applications, such as semiconductors or conductive polymers .
Chemical Synthesis
This compound serves as a critical intermediate in chemical synthesis, enabling the formation of:
- Complex Molecules : It’s used to synthesize more complex organic compounds due to its reactive sites .
- Heterocyclic Compounds : Its structure is pivotal in constructing various heterocyclic compounds with diverse applications .
Analytical Chemistry
In analytical chemistry, 2-Chloro-7-(trifluoromethyl)quinoxaline is utilized for:
- Chromatographic Analysis : It can be used as a standard or reference compound in chromatography to identify or quantify substances .
- Spectroscopic Studies : Its unique spectral properties are valuable for understanding molecular interactions .
Industrial Applications
While specific industrial uses of 2-Chloro-7-(trifluoromethyl)quinoxaline are not extensively documented, its properties suggest potential applications in:
- Manufacturing of Dyes and Pigments : Due to its chromophoric quinoxaline unit .
- Production of Agrochemicals : As a potential precursor for compounds used in agriculture .
Research Studies
2-Chloro-7-(trifluoromethyl)quinoxaline: is a subject of ongoing research studies, particularly in:
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . The specific targets can vary depending on the specific derivative and its functional groups.
Mode of Action
Quinoxaline derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . The trifluoromethyl group might enhance the lipophilicity of the compound, potentially influencing its interaction with targets .
Biochemical Pathways
Quinoxaline derivatives have been reported to impact a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It has been reported that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.08 , which could influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with quinoxaline derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-chloro-7-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-4-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIICAUFDSJYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612223 | |
| Record name | 2-Chloro-7-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883-94-3 | |
| Record name | 2-Chloro-7-(trifluoromethyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)
![2-[3-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1603487.png)


![Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate](/img/structure/B1603492.png)

![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B1603494.png)
![Phosphonium, [(4-octylphenyl)methyl]triphenyl-, bromide](/img/structure/B1603495.png)




